3-(3-Bromo-2-methylphenyl)-8-fluoro-1-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
Properties
IUPAC Name |
3-(3-bromo-2-methylphenyl)-8-fluoro-1-methylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN2O2/c1-9-11(17)6-4-8-13(9)20-15(21)10-5-3-7-12(18)14(10)19(2)16(20)22/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWGMQPPQLQVGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Bromo-2-methylphenyl)-8-fluoro-1-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name and chemical structure. It features a tetrahydroquinazoline core with multiple substitutions that may influence its biological activity. The presence of a bromine atom and a fluorine atom suggests potential interactions with biological targets that could be exploited for therapeutic purposes.
Antimicrobial Activity
Research indicates that compounds within the tetrahydroquinazoline class often exhibit significant antimicrobial properties. A study evaluating various derivatives demonstrated that certain analogs possess activity against bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .
Antitumor Activity
Tetrahydroquinazolines have also been investigated for their antitumor effects. In vitro studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to 3-(3-Bromo-2-methylphenyl)-8-fluoro-1-methyl-1,2,3,4-tetrahydroquinazoline have been reported to induce apoptosis in human tumor cells through the activation of specific signaling pathways .
The biological activity of this compound may be attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may inhibit enzymes involved in critical cellular processes. For example, some tetrahydroquinazolines have shown inhibition of topoisomerase II, an enzyme essential for DNA replication and repair . This inhibition can lead to increased DNA damage in cancer cells, thereby enhancing their susceptibility to chemotherapeutic agents.
Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of several tetrahydroquinazoline derivatives against clinically relevant pathogens. The study utilized disk diffusion methods to evaluate the minimum inhibitory concentrations (MICs) of these compounds. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| Compound C | 32 | Candida albicans |
Study 2: Antitumor Potential
Another study focused on the antitumor activity of various tetrahydroquinazoline derivatives. The researchers evaluated cell viability using MTT assays across several cancer cell lines. The findings revealed that some compounds significantly reduced cell viability at low concentrations.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound D | 5 | HepG2 |
| Compound E | 10 | NCI-H661 |
| Compound F | 15 | KB |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing quinazoline derivatives exhibit significant antimicrobial properties. For instance:
- A study highlighted the synthesis of related quinazoline derivatives that showed promising antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
- The introduction of electron-withdrawing groups like bromine and fluorine in the structure can enhance the antimicrobial efficacy of such compounds .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 3-(3-Bromo-2-methylphenyl)-8-fluoro-1-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione | Mycobacterium smegmatis | TBD |
| Related Quinazoline Derivative | Pseudomonas aeruginosa | TBD |
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Preliminary studies indicate that similar quinazoline derivatives have shown effectiveness against various cancer cell lines:
- Research conducted by the National Cancer Institute (NCI) assessed multiple quinazoline derivatives for their antitumor effects, revealing significant growth inhibition across a panel of human tumor cells .
- The incorporation of halogen atoms (like fluorine) is known to influence the interaction of these compounds with biological targets, potentially enhancing their efficacy .
Table 2: Anticancer Activity of Quinazoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Related Quinazoline Derivative | TBD | TBD |
Case Study 1: Antimicrobial Screening
A recent study synthesized several quinazoline derivatives and screened them against common bacterial strains. The results indicated that compounds with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts .
Case Study 2: Anticancer Efficacy Evaluation
A comprehensive evaluation by the NCI tested various synthesized quinazolines for their cytotoxic effects on cancer cell lines. The findings revealed that compounds with specific substitutions had lower IC50 values, indicating higher potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing core quinazoline or related heterocyclic frameworks. Data are derived from structural databases and synthetic reports.
Table 1: Comparative Analysis of Key Compounds
Key Findings:
The 8-fluoro substituent enhances electronegativity, improving solubility in polar solvents relative to non-fluorinated analogs.
Structural Complexity :
- The tricyclic analog (C₁₂H₁₆N₂) lacks the quinazoline-dione core and halogen substituents, resulting in reduced molecular weight (188.27 vs. 363.19 g/mol) and distinct conformational flexibility .
Synthetic Accessibility :
- The target compound’s synthesis requires multi-step halogenation and methylation, leading to moderate purity (≥95%) compared to simpler analogs (e.g., ≥98% for the parent compound).
Research Implications
- Drug Discovery : The bromo and fluoro groups may enhance interactions with hydrophobic pockets or enzymatic active sites, making the compound a candidate for kinase inhibition studies.
- Material Science : The rigid dione core could stabilize crystal lattices, as suggested by its characterization via crystallographic software (e.g., SHELXL for refinement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
